S3969
Overview
Description
S3969 is a potent and reversible activator of the human epithelial sodium channel (hENaC). It is known for its ability to increase the open probability of hENaC, thereby enhancing sodium ion flux into cells . This compound has significant implications in scientific research, particularly in the fields of physiology and pharmacology.
Preparation Methods
The synthesis of S3969 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not widely disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
S3969 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S3969 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the activation of sodium channels and their role in various chemical processes.
Biology: It helps in understanding the physiological functions of sodium channels in different tissues.
Industry: It is used in the development of new drugs and therapeutic agents targeting sodium channels.
Mechanism of Action
S3969 exerts its effects by interacting with a specific binding pocket in the β-subunit of the human epithelial sodium channel. This interaction increases the open probability of the channel, allowing more sodium ions to enter the cells. The molecular targets and pathways involved include the extracellular domain of the subunit and critical residues in the thumb domain of β-ENaC .
Comparison with Similar Compounds
S3969 is unique in its ability to fully and reversibly activate human epithelial sodium channels. Similar compounds include:
Amiloride: A known blocker of sodium channels.
Acid-sensing ion channels (ASIC): These channels are part of the same family as hENaC and share similar structural features.
FMRFamide-gated sodium channels (FaNaC): These channels are also part of the ENaC/degenerin family and have similar functions
This compound stands out due to its high efficacy and potency in activating hENaC, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIWEHRMFLJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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